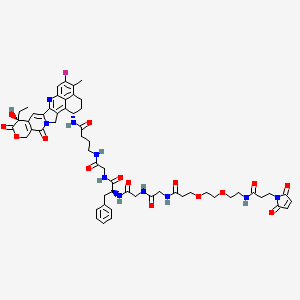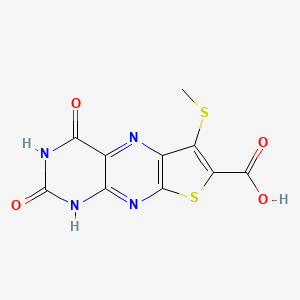
DNA Gyrase-IN-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DNA Gyrase-IN-9 is a synthetic compound designed to inhibit the activity of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA. DNA gyrase is a type II topoisomerase found in bacteria and is crucial for DNA replication and transcription. Inhibitors of DNA gyrase, such as this compound, are of significant interest in the development of antibacterial agents due to their potential to target bacterial infections without affecting eukaryotic cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DNA Gyrase-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functional Group Modification: The core structure is then modified by introducing various functional groups, such as hydroxyl, amino, or carboxyl groups, to enhance its binding affinity and specificity towards DNA gyrase.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
DNA Gyrase-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
科学的研究の応用
DNA Gyrase-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA supercoiling and the role of DNA gyrase in maintaining DNA topology.
Biology: Employed in research to understand bacterial DNA replication and transcription processes.
Medicine: Investigated as a potential antibacterial agent for treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of new antibacterial drugs and in the study of bacterial resistance mechanisms
作用機序
DNA Gyrase-IN-9 exerts its effects by binding to the DNA gyrase enzyme and inhibiting its activity. The compound interacts with the GyrA and GyrB subunits of DNA gyrase, preventing the enzyme from introducing negative supercoils into DNA. This inhibition disrupts DNA replication and transcription, ultimately leading to bacterial cell death. The molecular targets and pathways involved include the active site tyrosine residues in the GyrA subunit and the ATPase activity of the GyrB subunit .
類似化合物との比較
Similar Compounds
Quinolones: A class of antibiotics that also target DNA gyrase, such as ciprofloxacin and norfloxacin.
Coumarins: Compounds like novobiocin that inhibit DNA gyrase by binding to the GyrB subunit.
Macrolones: Synthetic derivatives of macrolides with a quinolone side chain, targeting both ribosomes and DNA gyrase
Uniqueness
DNA Gyrase-IN-9 is unique in its specific binding affinity and inhibition mechanism compared to other DNA gyrase inhibitors. Unlike quinolones and coumarins, this compound may exhibit a distinct binding mode and interaction profile, making it a valuable tool for studying bacterial DNA gyrase and developing new antibacterial therapies .
特性
分子式 |
C26H18ClN3O2 |
|---|---|
分子量 |
439.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-6-hydroxy-3-methyl-4-(4-phenylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C26H18ClN3O2/c1-16-23-24(19-9-7-18(8-10-19)17-5-3-2-4-6-17)22(15-28)26(31)32-25(23)30(29-16)21-13-11-20(27)12-14-21/h2-14,24,31H,1H3 |
InChIキー |
RUHSRNRCTKQZOW-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1C(C(=C(O2)O)C#N)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


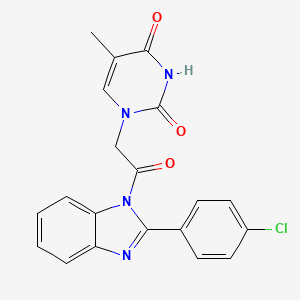
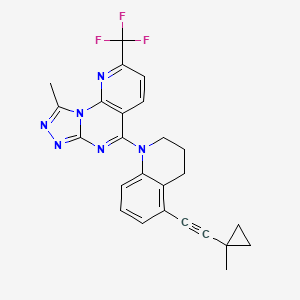
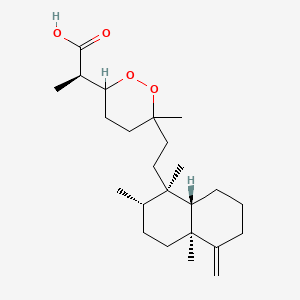
![5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide](/img/structure/B12387142.png)
![(1R,2S,3R,5R,6S,8R,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid](/img/structure/B12387143.png)

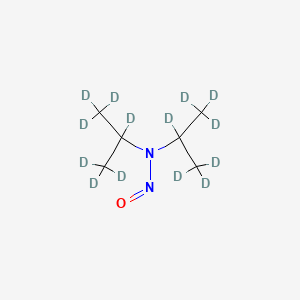
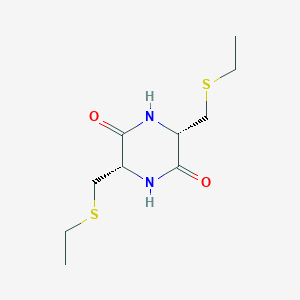

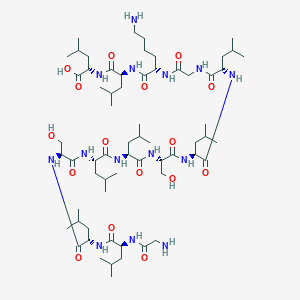

![4-chloro-3-N-[4-(difluoromethoxy)-2-methylphenyl]-6-fluoro-1-N-[(4-fluorophenyl)methyl]benzene-1,3-dicarboxamide](/img/structure/B12387193.png)
